4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid
Overview
Description
4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid is an organic compound with the molecular formula C10H12O4 It is a derivative of cyclohexadiene, featuring two carboxylic acid groups and two methyl groups at the 4 and 5 positions
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid can be synthesized through several methods. One common approach involves the bromination of 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid, followed by elimination of hydrogen bromide to yield the aromatic product, 4,5-dimethylphthalic acid . This reaction typically uses bromine in an acidic medium, such as HCl/NaBr/H2O2 .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are typically used.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include cyclohexane derivatives.
Substitution: Products include halogenated derivatives and other substituted compounds.
Scientific Research Applications
4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of pigments, such as pigment red 122 and pigment violet 19.
Comparison with Similar Compounds
4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid can be compared with similar compounds such as:
1,4-Cyclohexadiene-1,2-dicarboxylic anhydride: This compound has a similar structure but lacks the methyl groups at the 4 and 5 positions.
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: This compound is used in the production of pigments and has a similar dicarboxylic acid structure.
4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester: Another related compound with similar chemical properties.
Properties
IUPAC Name |
4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-5-3-7(9(11)12)8(10(13)14)4-6(5)2/h3-4H2,1-2H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHFKXRCTVOEJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=C(C1)C(=O)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404292 | |
Record name | 1,4-Cyclohexadiene-1,2-dicarboxylic acid, 4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91061-82-4 | |
Record name | 1,4-Cyclohexadiene-1,2-dicarboxylic acid, 4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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